molecular formula C17H17N3O B3057566 6-Morpholino-4-(o-tolyl)nicotinonitrile CAS No. 825638-01-5

6-Morpholino-4-(o-tolyl)nicotinonitrile

Cat. No.: B3057566
CAS No.: 825638-01-5
M. Wt: 279.34 g/mol
InChI Key: UVHWTUYCOIGIDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-Morpholino-4-(o-tolyl)nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines .

Scientific Research Applications

6-Morpholino-4-(o-tolyl)nicotinonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Morpholino-4-(o-tolyl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and nicotinonitrile moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholine ring enhances its solubility and binding affinity to biological targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

4-(2-methylphenyl)-6-morpholin-4-ylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-13-4-2-3-5-15(13)16-10-17(19-12-14(16)11-18)20-6-8-21-9-7-20/h2-5,10,12H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHWTUYCOIGIDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC=C2C#N)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80459193
Record name 5-cyano-4-(2-methylphenyl)-2-(4-morpholinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

825638-01-5
Record name 5-cyano-4-(2-methylphenyl)-2-(4-morpholinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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